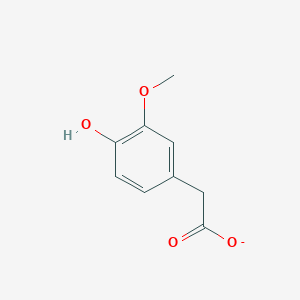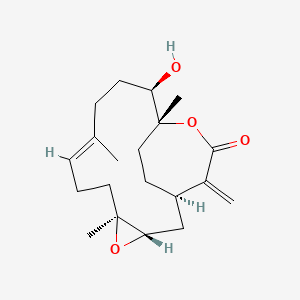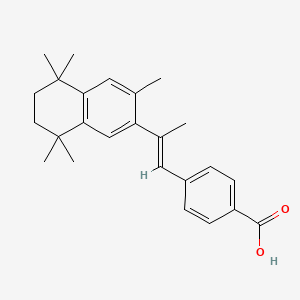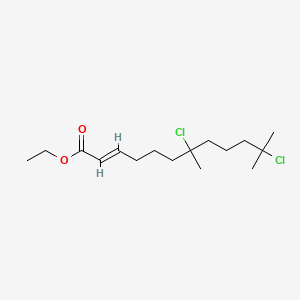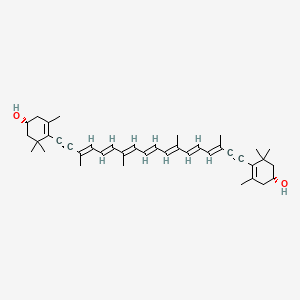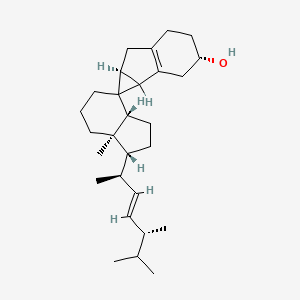
Azanidyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydridonitrate(.1-) is a nitrogen hydride and an inorganic radical anion.
Wissenschaftliche Forschungsanwendungen
Azo Dye Treatment
Azanidyl compounds, specifically azo dyes, are widely used in industries such as textiles, leather, plastics, and pharmaceuticals. However, their presence in wastewater poses significant environmental concerns. A study by Popli and Patel (2014) discusses the use of sequential anaerobic–aerobic biological treatment as a cost-effective and eco-friendly method for the degradation of azo dyes. This process involves reductive cleavage of azo linkages in the anaerobic stage, followed by the degradation of resultant aromatic amines in the aerobic stage, effectively removing azo dyes from wastewater (Popli & Patel, 2014).
Fungicide Sensitivity Monitoring
Rosenzweig et al. (2008) investigated azoxystrobin, a fungicide used against Alternaria solani in crops like potatoes. Their study revealed a decrease in sensitivity to azoxystrobin over time, highlighting the importance of monitoring fungicide effectiveness and understanding resistance mechanisms (Rosenzweig et al., 2008).
Antiviral and Antibacterial Research
Chupakhin, Charushin, and Rusinov (2016) explored the creation of antiviral and antibacterial chemopreparations, including the synthesis and study of azoloazine compounds. These compounds, particularly triazavirin, have shown promise as antiviral substances for influenza treatment (Chupakhin, Charushin, & Rusinov, 2016).
Photodynamic Therapy Applications
Kulbacka et al. (2011) investigated the use of cyanines, a class of compounds including this compound, in photodynamic therapy. This study focused on the photophysical properties of cyanines and their cytotoxic effects on cancer cells, highlighting their potential as photosensitizers in cancer treatment (Kulbacka et al., 2011).
Agricultural Applications
Bartolini, Pappalettere, and Toffanin (2023) conducted research on Azospirillum baldaniorum Sp245, a bacterium that induces anatomical changes in olive cuttings. This study showcases the potential of azospirillum in enhancing root formation in agricultural practices (Bartolini, Pappalettere, & Toffanin, 2023).
Corrosion Inhibition Research
Samadi et al. (2020) explored the use of polyaniline-modified praseodymium nanofibers, which include this compound structures, as eco-friendly corrosion inhibitors for metals like magnesium alloys. This study highlights the potential of conductive polymers in corrosion resistance (Samadi et al., 2020).
Cancer Drug Development
Kesharwani et al. (2021) developed and evaluated Azacitidine-loaded liposomal nanoformulations for breast cancer chemotherapy. This highlights the application of azacitidine, an this compound compound, in targeted drug delivery systems for cancer treatment (Kesharwani et al., 2021).
Eigenschaften
Molekularformel |
HN- |
|---|---|
Molekulargewicht |
15.015 g/mol |
IUPAC-Name |
nitrogen(1-) monohydride |
InChI |
InChI=1S/HN/h1H/q-1 |
InChI-Schlüssel |
NUENPMRHRIHXSZ-UHFFFAOYSA-N |
Kanonische SMILES |
[NH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1238276.png)
